![molecular formula C17H14N2O B15074786 1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol](/img/structure/B15074786.png)
1-{(E)-[(pyridin-3-ylmethyl)imino]methyl}naphthalen-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol is a complex organic compound that features a naphthol core substituted with a pyridinylmethyl imino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol typically involves a multi-step process. One common method includes the condensation of 2-naphthol with 3-pyridinylmethylamine under acidic conditions to form the imine intermediate. This intermediate is then subjected to a Z-selective reduction to yield the desired compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of naphthoquinone derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine.
Substitution: Halogenated naphthol derivatives.
Applications De Recherche Scientifique
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of 1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Naphthol: A simpler analog that lacks the pyridinylmethyl imino group.
3-Pyridinylmethylamine: The amine precursor used in the synthesis of the target compound.
Naphthoquinone: An oxidation product of 2-naphthol.
Uniqueness
1-((Z)-{[(Z)-3-pyridinylmethyl]imino}methyl)-2-naphthol is unique due to its combined structural features of a naphthol core and a pyridinylmethyl imino group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C17H14N2O |
|---|---|
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
1-(pyridin-3-ylmethyliminomethyl)naphthalen-2-ol |
InChI |
InChI=1S/C17H14N2O/c20-17-8-7-14-5-1-2-6-15(14)16(17)12-19-11-13-4-3-9-18-10-13/h1-10,12,20H,11H2 |
Clé InChI |
KEJZYIVPICKCDD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=C2C=NCC3=CN=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


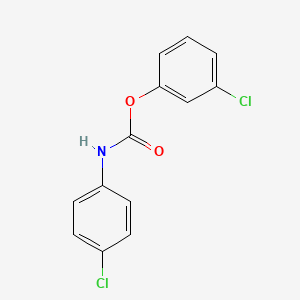
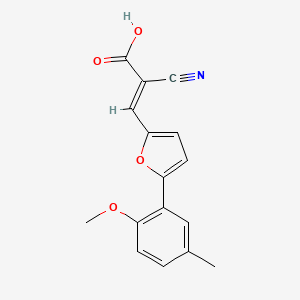


![Dimethyl 7-benzoylpyrrolo[1,2-b]pyridazine-5,6-dicarboxylate](/img/structure/B15074745.png)
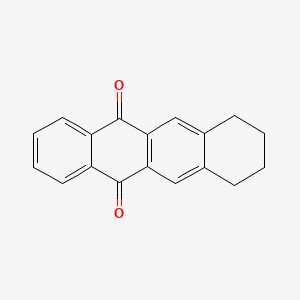
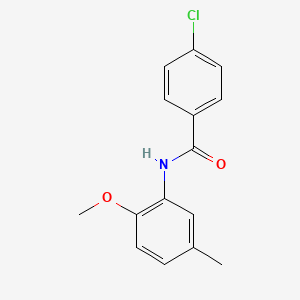
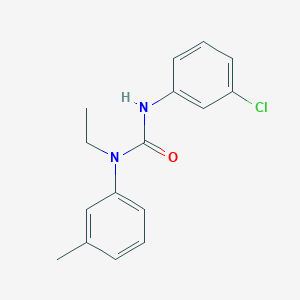
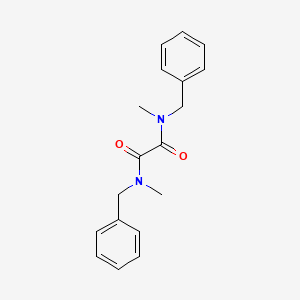

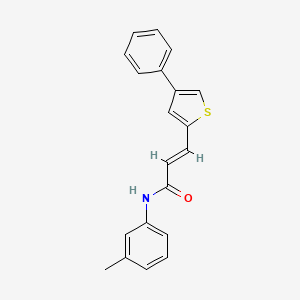
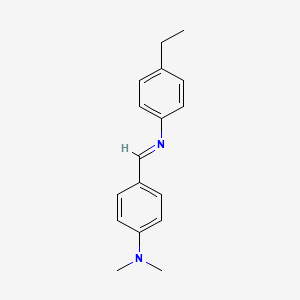
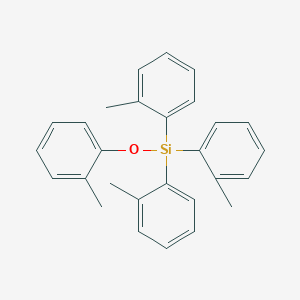
![1-[(4-Methyl-1-piperazinyl)acetyl]-2-pyrrolidinone](/img/structure/B15074777.png)
